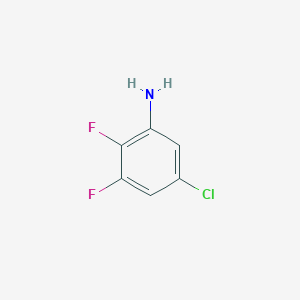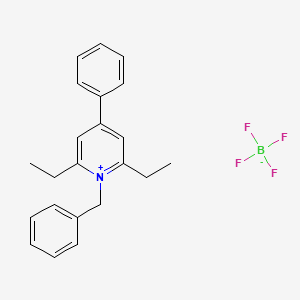
1-Benzyl-2,6-diethyl-4-phenylpyridinium tetrafluoroborate
Overview
Description
1-Benzyl-2,6-diethyl-4-phenylpyridinium tetrafluoroborate is a heterocyclic organic compound belonging to the pyridinium family. It is characterized by its complex structure, which includes a pyridinium core substituted with benzyl, diethyl, and phenyl groups, and a tetrafluoroborate counterion
Preparation Methods
The synthesis of 1-Benzyl-2,6-diethyl-4-phenylpyridinium tetrafluoroborate typically involves the reaction of 2,6-diethyl-4-phenylpyridine with benzyl chloride in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Chemical Reactions Analysis
1-Benzyl-2,6-diethyl-4-phenylpyridinium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridinium N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles such as amines or thiols replace the benzyl or phenyl groups under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyridinium compounds.
Scientific Research Applications
1-Benzyl-2,6-diethyl-4-phenylpyridinium tetrafluoroborate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic structures and as a precursor for other pyridinium-based compounds.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties. It is used in various bioassays to evaluate its effects on different cell lines and microorganisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including catalysts and intermediates for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,6-diethyl-4-phenylpyridinium tetrafluoroborate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells. Detailed studies are required to fully elucidate the molecular targets and pathways involved in its action.
Comparison with Similar Compounds
1-Benzyl-2,6-diethyl-4-phenylpyridinium tetrafluoroborate can be compared with other similar compounds, such as:
1-Benzyl-4-phenylpyridinium chloride: Similar structure but different counterion, leading to variations in solubility and reactivity.
2,6-Diethyl-4-phenylpyridine: Lacks the benzyl group, resulting in different chemical properties and applications.
1-Benzyl-2,6-dimethyl-4-phenylpyridinium tetrafluoroborate: Substitution of ethyl groups with methyl groups, affecting the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tetrafluoroborate counterion, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
IUPAC Name |
1-benzyl-2,6-diethyl-4-phenylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N.BF4/c1-3-21-15-20(19-13-9-6-10-14-19)16-22(4-2)23(21)17-18-11-7-5-8-12-18;2-1(3,4)5/h5-16H,3-4,17H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUUTPXNFZPPHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC1=CC(=CC(=[N+]1CC2=CC=CC=C2)CC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BF4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


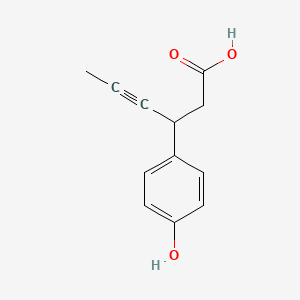
![3-[4-(Trifluoromethoxy)phenyl]acrylamide](/img/structure/B3043434.png)
![5-[(3-fluorobenzyl)oxy]-2-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B3043436.png)
![4-[3-(Trifluoromethyl)phenyl]pyrimidin-2-amine](/img/structure/B3043437.png)
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3043439.png)
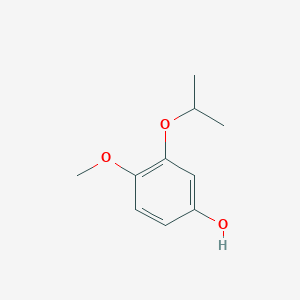
![2-Benzyl-2,9-diazaspiro[5.5]undecane](/img/structure/B3043442.png)
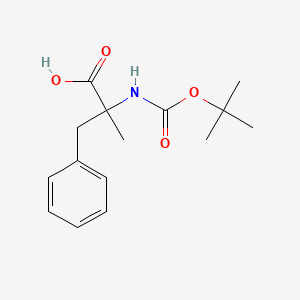
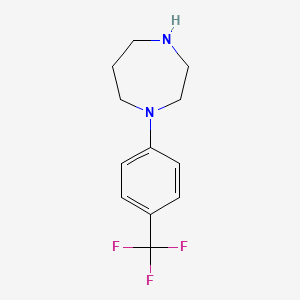
![1-[(Diethylamino)methyl]piperidin-2-one](/img/structure/B3043446.png)
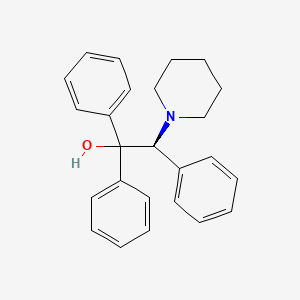
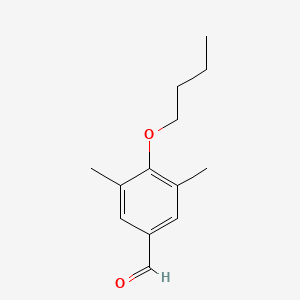
![4-[alpha-(4,6-Dimethoxypyrimidin-2-yl)benzylthio]ethylamine](/img/structure/B3043451.png)
